
ethyl 4-((3-benzamido-4-ethoxyphenyl)sulfonyl)piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-((3-benzamido-4-ethoxyphenyl)sulfonyl)piperazine-1-carboxylate, commonly known as BEP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BEP is a piperazine derivative that has been synthesized through a multistep process, and its unique structure has been found to possess several biological activities.
作用机制
The mechanism of action of BEP is not fully understood, but it is believed to involve the inhibition of several cellular pathways. BEP has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in the inflammatory response. It also inhibits the activity of vascular endothelial growth factor (VEGF), a protein that promotes the growth of blood vessels in tumors. BEP has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BEP has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. It also inhibits the migration and invasion of cancer cells, which is crucial for the metastasis of cancer. BEP has also been shown to reduce the expression of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix and promote tumor invasion.
实验室实验的优点和局限性
One of the advantages of BEP is its ability to inhibit multiple cellular pathways, making it a potential therapeutic agent for various diseases. It is also relatively easy to synthesize and has been found to be stable under various conditions. However, one of the limitations of BEP is its low solubility in water, which can make it difficult to administer in vivo. It also requires further studies to determine its toxicity and pharmacokinetic properties.
未来方向
There are several future directions for the research on BEP. One potential area of research is the development of BEP analogs with improved solubility and bioavailability. Another area of research is the investigation of BEP's potential as a combination therapy with other anti-cancer agents. Further studies are also needed to determine its toxicity and pharmacokinetic properties in vivo. Overall, the research on BEP has shown promising results and has the potential to lead to the development of new therapeutic agents for various diseases.
合成方法
The synthesis of BEP involves a series of steps that include the reaction of piperazine with ethyl chloroformate, followed by the addition of 3-benzamido-4-ethoxyphenylsulfonyl chloride. The reaction mixture is then purified through column chromatography to obtain the final product. The synthesis of BEP has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
科学研究应用
BEP has been extensively studied for its potential therapeutic applications in various diseases. It has been found to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for the treatment of cancer and other inflammatory disorders. BEP has also been shown to inhibit the growth of certain bacteria, making it a potential antibiotic agent.
属性
IUPAC Name |
ethyl 4-(3-benzamido-4-ethoxyphenyl)sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O6S/c1-3-30-20-11-10-18(16-19(20)23-21(26)17-8-6-5-7-9-17)32(28,29)25-14-12-24(13-15-25)22(27)31-4-2/h5-11,16H,3-4,12-15H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMCWGYVHRJATP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)OCC)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


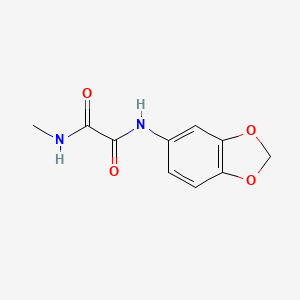



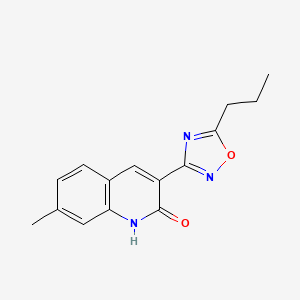
![N-[2-(Сyclohexen-1-yl)ethyl]-3-(2,6-dimethoxyphenyl)prop-2-enamide](/img/structure/B7709237.png)

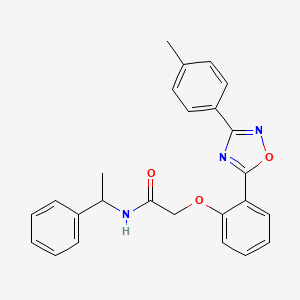

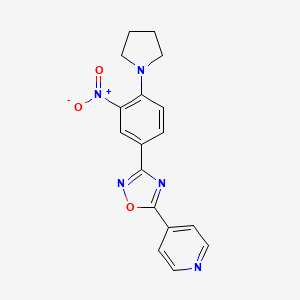
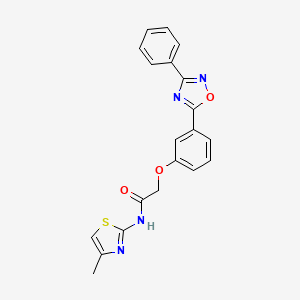

![1-(3-chloro-4-ethoxybenzenesulfonyl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7709286.png)